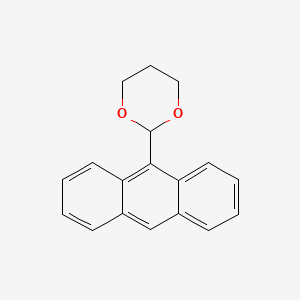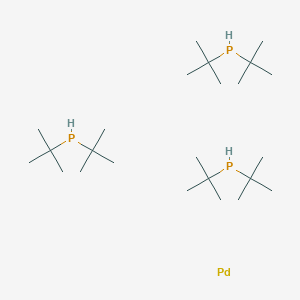
Ditert-butylphosphane;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ditert-butylphosphane;palladium can be synthesized by treating a palladium complex, such as [Pd(η5-C5H5)(η3-C3H5)], with tri-tert-butylphosphine in n-hexane at room temperature for 3 hours . The crude product is then recrystallized from n-hexane at -20°C to obtain pure colorless crystals . Industrial production methods typically involve similar reaction conditions but on a larger scale .
Chemical Reactions Analysis
Ditert-butylphosphane;palladium is known for its efficiency in various cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Utilizes aryl boronic acids and aryl halides.
Stille Coupling: Involves organotin compounds and aryl halides.
Negishi Coupling: Uses organozinc compounds and aryl halides.
Heck Reaction: Couples aryl halides with olefins.
Buchwald-Hartwig Amination: Aminates aryl halides .
Common reagents include aryl halides (chlorides, bromides, iodides), organolithium reagents, alkenylgermanes, alkali-metal silanolates, and triorgano-indium reagents . The major products formed are typically biaryl compounds, substituted olefins, and amines .
Scientific Research Applications
Ditert-butylphosphane;palladium is widely used in organic synthesis due to its superior catalytic properties. It is employed in:
Pharmaceutical Synthesis: Facilitates the formation of complex molecules.
Material Science: Used in the synthesis of semiconducting polymers.
Chemical Biology: Assists in the modification of biomolecules.
Industrial Chemistry: Applied in large-scale production of fine chemicals.
Mechanism of Action
The catalytic activity of ditert-butylphosphane;palladium is attributed to its ability to stabilize higher oxidation states of palladium during oxidative addition and facilitate reductive elimination due to the bulky ligands . This makes it highly effective in promoting cross-coupling reactions.
Comparison with Similar Compounds
Ditert-butylphosphane;palladium is compared with other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0). Its uniqueness lies in its bulky, electron-rich ligands, which enhance its catalytic efficiency and stability . Similar compounds include:
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Palladium(II) acetate .
Properties
CAS No. |
149184-57-6 |
|---|---|
Molecular Formula |
C24H57P3Pd |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
ditert-butylphosphane;palladium |
InChI |
InChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |
InChI Key |
WSEISNQVDZNDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


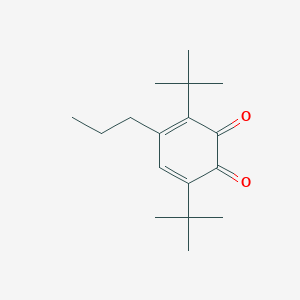
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
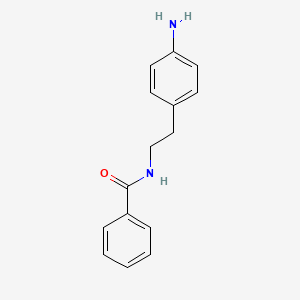
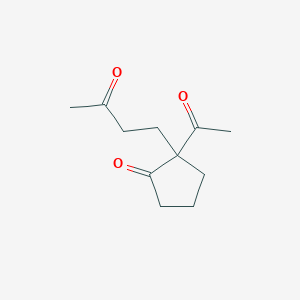
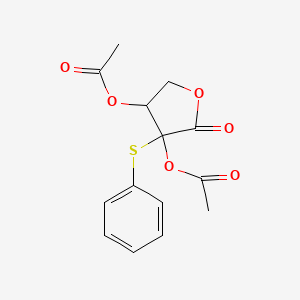
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
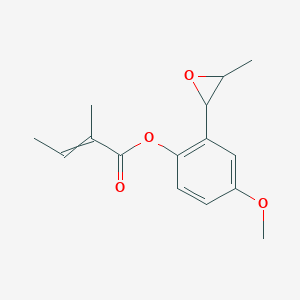
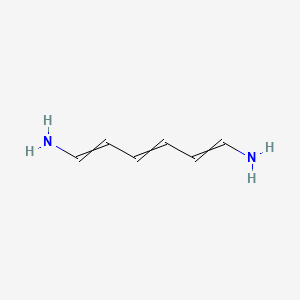
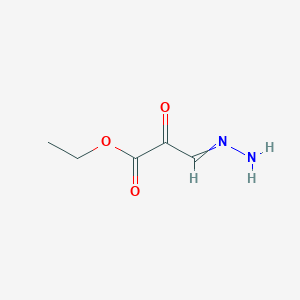

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)
![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
